1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
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Overview
Description
1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
It’s known that nitrogen-containing heteroarene units, such as those present in this compound, are usually found in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
It’s known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . This is due to their structural characteristics that make it easier to bind with target molecules .
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, such as this compound, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones . Among them, the aza-Michael reaction constitutes a synthetic tool of great importance .
Pharmacokinetics
The compound was synthesized using a sustainable perspective, which might have implications on its bioavailability .
Result of Action
It’s known that 3-aryl-3-triazolylpropiophenones, which this compound is a part of, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Action Environment
The compound was synthesized using a more sustainable perspective, which might suggest that it’s designed to be environmentally friendly .
Preparation Methods
The synthesis of 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenylpyrazole with 4-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions) . The major products formed from these reactions depend on the specific reagents and conditions employed but generally include a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 1-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one stands out due to its unique structural features and enhanced biological activities. Similar compounds include:
1,3-Diphenylpyrazole-4-propionic acid: Known for its anti-inflammatory properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Exhibits significant antimicrobial activities.
Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: Noted for their antibacterial and antifungal properties.
The uniqueness of this compound lies in its combination of structural complexity and diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-3-27(33)32-26(18-25(29-32)20-14-16-23(34-2)17-15-20)24-19-31(22-12-8-5-9-13-22)30-28(24)21-10-6-4-7-11-21/h4-17,19,26H,3,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCIHHLHSRZEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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